molecular formula C6H11NO3 B2824775 oxan-4-yl carbamate CAS No. 1795487-95-4

oxan-4-yl carbamate

Cat. No.: B2824775
CAS No.: 1795487-95-4
M. Wt: 145.158
InChI Key: FMCPHGPMGDIHMK-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl carbamate is an organic compound that features a tetrahydropyran ring structure with a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl carbamate typically involves the reaction of tetrahydropyran-4-ol with an isocyanate or carbamoyl chloride under basic conditions. One common method includes the use of tetrahydropyran-4-ol and phenyl isocyanate in the presence of a base such as triethylamine, resulting in the formation of the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Tetrahydro-2H-pyran-4-yl carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of oxan-4-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target and context[3][3].

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-4-yl carbamate: Similar in structure but may have different substituents on the carbamate group.

    Tetrahydropyran-4-yl methyl carbamate: Features a methyl group on the carbamate nitrogen.

    Tetrahydropyran-4-yl ethyl carbamate: Features an ethyl group on the carbamate nitrogen.

Uniqueness

Tetrahydro-2H-pyran-4-yl carbamate is unique due to its specific ring structure and functional group combination, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

IUPAC Name

oxan-4-yl carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCPHGPMGDIHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795487-95-4
Record name oxan-4-yl carbamate
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